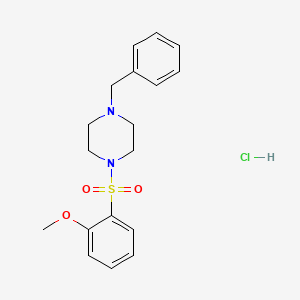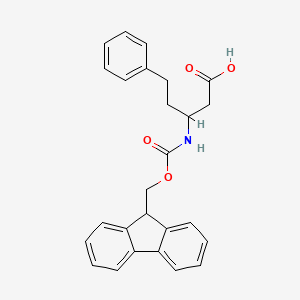
1-Benzyl-4-(2-methoxy-benzenesulfonyl)-piperazine hydrochloride
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound would consist of a piperazine ring substituted with a benzyl group at one nitrogen and a 2-methoxybenzenesulfonyl group at the other .Chemical Reactions Analysis
Piperazine derivatives can undergo a variety of chemical reactions, depending on the substituents present and the reaction conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the piperazine ring could impart basicity, while the benzenesulfonyl group could affect its reactivity .Aplicaciones Científicas De Investigación
Crystal Structure and Computational Analysis
Studies on novel compounds related to 1-Benzyl-4-(2-methoxy-benzenesulfonyl)-piperazine hydrochloride, such as 1-(4-tert-butyl-benzenesulfonyl)-4-[5-(4-methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-piperazine, have been conducted to determine their crystal structure and computational properties. These compounds exhibit intermolecular hydrogen bonds contributing to their crystal packing. Hirshfeld surface analysis and fingerprint plots reveal the nature of intermolecular contacts, highlighting the compounds' potential for further pharmaceutical development (Kumara et al., 2017).
Cognitive Enhancing Properties
Compounds such as SB-399885, with structural similarities to 1-Benzyl-4-(2-methoxy-benzenesulfonyl)-piperazine hydrochloride, have been identified as potent, selective 5-HT6 receptor antagonists with cognitive enhancing properties. These properties are likely mediated by enhancements of cholinergic function, demonstrating potential therapeutic utility in disorders characterized by cognitive deficits (Hirst et al., 2006).
Antimicrobial and Antioxidant Activities
A series of piperazine derivatives, including those with sulfonyl and acid chlorides, have shown variable and modest activity against bacteria and fungi, indicating their potential as antimicrobial agents. Additionally, certain compounds exhibit significant antioxidant activity, suggesting a broader scope of pharmacological applications (Patel et al., 2011).
Anti-Cancer Activity
1-Benzyl-4-(2-methoxy-benzenesulfonyl)-piperazine hydrochloride and its derivatives have been evaluated for their potential in inhibiting cancer cell proliferation. Specifically, novel 1-benzhydryl-sulfonyl-piperazine derivatives have shown significant inhibitory activity against MDA-MB-231 breast cancer cell proliferation, underscoring their potential as chemotherapeutic agents (Kumar et al., 2007).
Human Acetylcholinesterase Inhibitors
Piperazine derivatives have been identified as inhibitors of human acetylcholinesterase, a key enzyme involved in neurotransmitter breakdown. Virtual screening and biological evaluation of these compounds have highlighted their potential therapeutic applications in inhibiting amyloid peptides aggregation in Alzheimer's disease (Varadaraju et al., 2013).
Safety and Hazards
Propiedades
IUPAC Name |
1-benzyl-4-(2-methoxyphenyl)sulfonylpiperazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S.ClH/c1-23-17-9-5-6-10-18(17)24(21,22)20-13-11-19(12-14-20)15-16-7-3-2-4-8-16;/h2-10H,11-15H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAWOGUSRZMRAEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1S(=O)(=O)N2CCN(CC2)CC3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90592222 | |
| Record name | 1-Benzyl-4-(2-methoxybenzene-1-sulfonyl)piperazine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90592222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
864759-66-0 | |
| Record name | 1-Benzyl-4-(2-methoxybenzene-1-sulfonyl)piperazine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90592222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![2-Aminothieno[2,3-d][1,3]thiazole-5-carboxylic acid](/img/structure/B1627228.png)
